(4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone (4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1999629-57-0
VCID: VC3196007
InChI: InChI=1S/C11H18F2N2O/c12-10(13)8-2-5-15(6-3-8)11(16)9-1-4-14-7-9/h8-10,14H,1-7H2
SMILES: C1CNCC1C(=O)N2CCC(CC2)C(F)F
Molecular Formula: C11H18F2N2O
Molecular Weight: 232.27 g/mol

(4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

CAS No.: 1999629-57-0

Cat. No.: VC3196007

Molecular Formula: C11H18F2N2O

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

(4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone - 1999629-57-0

Specification

CAS No. 1999629-57-0
Molecular Formula C11H18F2N2O
Molecular Weight 232.27 g/mol
IUPAC Name [4-(difluoromethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone
Standard InChI InChI=1S/C11H18F2N2O/c12-10(13)8-2-5-15(6-3-8)11(16)9-1-4-14-7-9/h8-10,14H,1-7H2
Standard InChI Key FLSQDSVNOBKUGO-UHFFFAOYSA-N
SMILES C1CNCC1C(=O)N2CCC(CC2)C(F)F
Canonical SMILES C1CNCC1C(=O)N2CCC(CC2)C(F)F

Introduction

The compound (4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a complex organic molecule featuring a difluoromethyl group attached to a piperidine ring, which is linked to a pyrrolidine moiety through a methanone bridge. This unique structural arrangement suggests potential applications in pharmacology, particularly due to the presence of difluoromethyl and piperidine/pyrrolidine rings, which are common motifs in bioactive compounds.

Synthesis

The synthesis of (4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone would likely involve several key steps:

  • Preparation of Difluoromethyl Piperidine: This could involve the introduction of a difluoromethyl group onto a piperidine ring, potentially through a nucleophilic substitution or an organometallic reaction.

  • Coupling with Pyrrolidine: The difluoromethyl piperidine derivative would then be coupled with a pyrrolidine moiety via a methanone linkage, possibly through an amide coupling reaction.

Biological Activity and Potential Applications

While specific biological activities of (4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone are not detailed in the literature, compounds with similar structural features often exhibit potential in various therapeutic areas:

  • Neurological Disorders: Piperidine and pyrrolidine rings are common in compounds targeting neurological receptors.

  • Metabolic Disorders: The difluoromethyl group can enhance metabolic stability, which might be beneficial in treating metabolic disorders.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoromethyl)piperidineTrifluoromethyl group, piperidine ringLacks pyrrolidine structure
Pyrrolidin-3-yl acetatePyrrolidine ring, acetate groupDifferent substituents on pyrrolidine
(4-Phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanonePhenyl and pyrazolyl groups on piperidineDifferent heterocyclic rings

These comparisons highlight the unique combination of difluoromethyl, piperidine, and pyrrolidine in (4-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone, which may confer distinct biological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator